molecular formula C11H15BrClNO B8259058 (R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride

(R)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride

Cat. No.: B8259058
M. Wt: 292.60 g/mol
InChI Key: HTIHWRJAOBUGRL-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a bromophenyl group attached to an oxazepane ring, which is further stabilized by the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzylamine with an appropriate epoxide to form the oxazepane ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.

    Reduction: The oxazepane ring can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group may yield bromophenyl ketones, while reduction of the oxazepane ring may produce amines.

Scientific Research Applications

®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazepane ring can also play a role in stabilizing the compound and enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenylhydrazine hydrochloride
  • ®-(4-bromophenyl)(cyclopropyl)methanamine hydrochloride

Uniqueness

®-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is unique due to its oxazepane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)-1,4-oxazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11;/h2-5,11,13H,1,6-8H2;1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIHWRJAOBUGRL-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H](OC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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